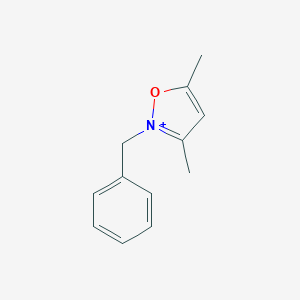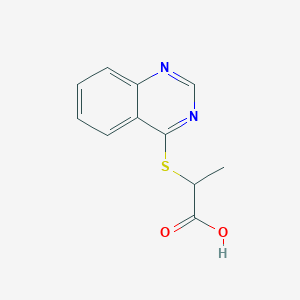
2-(Quinazolin-4-ylthio)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinazolin-4-ylthio)propanoic acid typically involves the reaction of quinazoline derivatives with thiol-containing compounds. One common method involves the use of quinazoline-4-thiol as a starting material, which is then reacted with 2-bromopropanoic acid under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Quinazolin-4-ylthio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The propanoic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or hydrochloric acid are commonly employed.
Major Products Formed
Oxidation: Disulfides, sulfoxides, or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Esters, amides, or other substituted derivatives.
Scientific Research Applications
2-(Quinazolin-4-ylthio)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Quinazolin-4-ylthio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety can bind to active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The thiol group can also form covalent bonds with cysteine residues in proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Compounds such as quinazoline-4-thiol and quinazoline-2-thiol share structural similarities with 2-(Quinazolin-4-ylthio)propanoic acid.
Uniqueness
This compound is unique due to the combination of the quinazoline ring and the thiol-containing propanoic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-quinazolin-4-ylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7(11(14)15)16-10-8-4-2-3-5-9(8)12-6-13-10/h2-7H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMDOUOBKCUKSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC=NC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
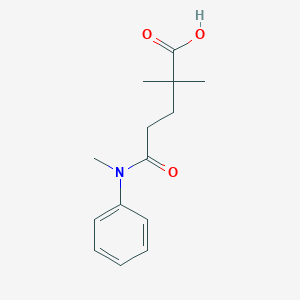
![4-isopropyl-2-[1-(4-isopropyl-7-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)-1-methylethyl]-7-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B493751.png)
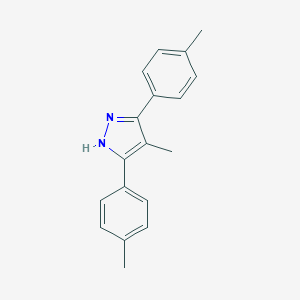

![1,10,10-Trimethyl-3,4-diazatricyclo[5.2.1.0~2,6~]deca-2(6),3-diene](/img/structure/B493755.png)
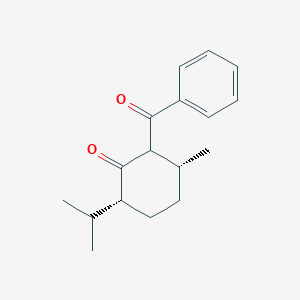
![1-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B493758.png)
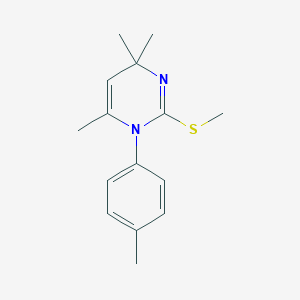
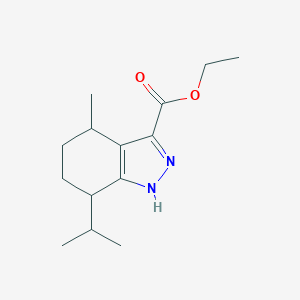
![3-(4-Methylphenyl)-1-[[3-(4-methylphenyl)pyrazol-1-yl]methyl]pyrazole](/img/structure/B493762.png)
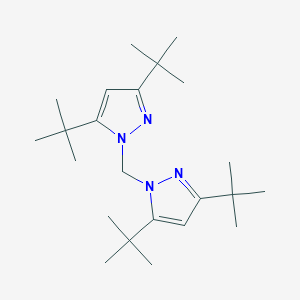

![1-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methylphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B493772.png)
